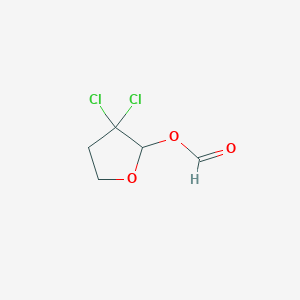

(3,3-Dichlorooxolan-2-yl) formate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,3-dichlorooxolan-2-yl) formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O3/c6-5(7)1-2-9-4(5)10-3-8/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRYJOJVKDLSBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1(Cl)Cl)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369255 | |

| Record name | (3,3-dichlorooxolan-2-yl) formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141942-51-0 | |

| Record name | (3,3-dichlorooxolan-2-yl) formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 3,3 Dichlorooxolan 2 Yl Formate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an unparalleled tool for determining the connectivity and stereochemistry of organic molecules. For (3,3-Dichlorooxolan-2-yl) formate (B1220265), a combination of one-dimensional and two-dimensional NMR experiments would be required to assign all proton and carbon signals and to establish the relative stereochemistry of the substituents on the oxolane ring.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of (3,3-Dichlorooxolan-2-yl) formate would provide crucial information about the number of distinct proton environments, their chemical shifts, and their scalar couplings. The formate proton (OCHO) is expected to appear as a singlet in a downfield region, typically between δ 8.0 and 8.5 ppm, due to the deshielding effect of the adjacent oxygen atoms.

The protons on the oxolane ring would exhibit more complex splitting patterns. The proton at the C2 position, being adjacent to an oxygen atom and the formate group, would be significantly deshielded. Its chemical shift and multiplicity would depend on the relative stereochemistry at C2. The methylene (B1212753) protons at C4 and C5 would also provide key structural information through their chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-formate | 8.0 - 8.5 | s |

| H-2 | 5.5 - 6.0 | d or dd |

| H-4 (axial) | 2.0 - 2.5 | m |

| H-4 (equatorial) | 2.5 - 3.0 | m |

| H-5 (axial) | 3.8 - 4.3 | m |

| H-5 (equatorial) | 4.3 - 4.8 | m |

Note: The predicted values are estimates and can vary based on the solvent and stereochemistry.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon environments. The carbonyl carbon of the formate group is expected to have a chemical shift in the range of δ 160-165 ppm. The C2 carbon, bonded to two oxygen atoms, would also be significantly downfield. The C3 carbon, bearing two chlorine atoms, would have a characteristic chemical shift, and the C4 and C5 methylene carbons would appear in the aliphatic region of the spectrum. A predicted ¹³C NMR spectrum suggests the presence of key carbon signals, which would need experimental verification. np-mrd.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (formate) | 160 - 165 |

| C-2 | 95 - 105 |

| C-3 | 85 - 95 |

| C-4 | 35 - 45 |

| C-5 | 65 - 75 |

Note: These are predicted values and require experimental confirmation.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. youtube.com For instance, it would show correlations between the H-2 proton and the protons at C-4 (if any long-range coupling exists), and crucially, between the protons on C-4 and C-5.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It would allow for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. youtube.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, a correlation between the formate proton and the C-2 carbon would confirm the formate ester linkage at that position.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides direct evidence for the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the formate ester, expected around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkage in the oxolane ring would appear in the 1250-1000 cm⁻¹ region. The C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. researchgate.net The C-Cl symmetric stretching vibrations would likely give rise to a strong Raman signal.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| C=O (formate ester) | 1720 - 1740 | IR (strong) |

| C-H (alkane) | 2850 - 3000 | IR, Raman |

| C-O (ester & ether) | 1000 - 1250 | IR (strong) |

| C-Cl | 600 - 800 | IR, Raman (strong) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₅H₆Cl₂O₃), the expected exact mass would be calculated based on the most abundant isotopes of each element. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum (M, M+2, M+4) with relative intensities of approximately 9:6:1, providing definitive evidence for the number of chlorine atoms in the molecule.

X-ray Crystallography for Solid-State Structure Determination

The ultimate and most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. Furthermore, it would unequivocally establish the relative stereochemistry of the substituents on the oxolane ring and reveal the conformation of the ring in the solid state. The resulting crystal structure would also detail any intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that govern the packing of the molecules in the crystal lattice.

Crystal Growth Strategies

The successful elucidation of a molecule's three-dimensional structure by X-ray crystallography is fundamentally dependent on the availability of high-quality single crystals. For a small organic molecule like this compound, several standard techniques are employed to encourage the slow and orderly arrangement of molecules from a solution into a crystalline lattice. The choice of method and solvent is crucial and often determined empirically.

Slow Evaporation: This is one of the most common and straightforward methods for growing single crystals. mit.eduumass.edu A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a container that is loosely covered to allow the solvent to evaporate slowly over days or even weeks. mit.eduumass.edu As the solvent volume decreases, the solution becomes supersaturated, prompting crystallization. The key is to ensure the evaporation rate is slow enough to allow for the formation of a few large, well-ordered crystals rather than many small ones. rochester.edu

Vapor Diffusion: This technique is particularly effective for small quantities of a substance. ufl.edu The compound is dissolved in a solvent in which it is readily soluble (Solvent 1) and placed in a small open vial. This vial is then enclosed in a larger, sealed container that holds a volatile "anti-solvent" (Solvent 2) in which the compound is insoluble. ufl.edu Vapors of the anti-solvent slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization. ufl.edu

Slow Cooling: This method relies on the principle that the solubility of most compounds decreases with temperature. mit.edu A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. mit.edu Placing the container in an insulated vessel, such as a Dewar flask filled with warm water, can control the cooling rate. mit.edu

Solvent Layering: In this technique, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is not soluble. Crystals form at the interface between the two solvents as they slowly mix.

For this compound, a range of solvents would be screened to find one that offers moderate solubility. Given the compound's structure, likely candidates would include chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and possibly esters (e.g., ethyl acetate), or mixtures thereof.

| Method | Principle | Typical Solvents for Halogenated Ethers | Advantages |

| Slow Evaporation | Gradual increase in concentration as solvent evaporates. umass.edu | Dichloromethane, Chloroform/Hexane mixture | Simple setup, widely applicable. mit.edu |

| Vapor Diffusion | Slow reduction of solubility by diffusion of an anti-solvent. ufl.edu | THF with Pentane or Diethyl Ether as anti-solvent. ufl.edu | Excellent for small sample quantities, produces high-quality crystals. ufl.edu |

| Slow Cooling | Decreased solubility at lower temperatures. mit.edu | Toluene, Ethyl Acetate | Effective for compounds with moderate temperature-dependent solubility. mit.edu |

| Solvent Layering | Crystallization at the interface of a solvent and anti-solvent. | Acetonitrile layered with Diethyl Ether | Can produce high-quality crystals without the need for temperature control. |

This table presents hypothetical crystallization strategies for this compound based on established methods for small organic molecules.

Reactivity and Transformation Pathways of 3,3 Dichlorooxolan 2 Yl Formate

Reactions Involving the Dichlorooxolane Ring:The reactivity of the gem-dichloro-substituted tetrahydrofuran (B95107) ring within this specific molecule has not been described in the accessible literature.

It is possible that (3,3-Dichlorooxolan-2-yl) formate (B1220265) is a novel compound with its reactivity yet to be explored or documented in peer-reviewed literature. It may also exist as a transient intermediate in a multi-step synthesis, with its specific properties not being the focus of isolation and detailed study.

Until such research is conducted and published, a detailed and authoritative article on the reactivity and transformation pathways of (3,3-Dichlorooxolan-2-yl) formate cannot be written.

Halogen Exchange Reactions

The gem-dichloro group at the C3 position is a prime site for nucleophilic substitution, particularly through halogen exchange reactions like the Finkelstein reaction. wikipedia.org This type of SN2 reaction involves the exchange of one halogen for another. wikipedia.org The conversion of alkyl chlorides or bromides to alkyl iodides is a classic example, often driven to completion by using sodium iodide in acetone, where the resulting sodium chloride is insoluble and precipitates out of solution. wikipedia.orgyoutube.com

For this compound, a sequential exchange of the chlorine atoms for iodine or fluorine could be envisioned. The reaction with sodium iodide would likely proceed in a stepwise manner, first yielding (3-chloro-3-iodooxolan-2-yl) formate and then, under more forcing conditions, (3,3-diiodooxolan-2-yl) formate.

Conversely, conversion to the corresponding difluoro compound could be achieved using a Swarts reaction, which employs metal fluorides like AgF, CoF₂, or SbF₃. youtube.com These reactions are fundamental for synthesizing alkyl fluorides. youtube.com

Table 1: Predicted Outcomes of Halogen Exchange Reactions

| Reagent | Solvent | Expected Major Product | Reaction Type |

|---|---|---|---|

| NaI (1 eq.) | Acetone | (3-Chloro-3-iodooxolan-2-yl) formate | Finkelstein Reaction |

| NaI (excess) | Acetone | (3,3-Diiodooxolan-2-yl) formate | Finkelstein Reaction |

It is important to note that while aromatic Finkelstein reactions are known and are typically catalyzed by copper(I) iodide, the aliphatic nature of the C-Cl bonds in this molecule suggests that the classic uncatalyzed SN2 pathway would be operative. wikipedia.orgorganic-chemistry.org

Ring-Opening Reactions and Their Selectivity

The tetrahydrofuran ring, particularly when activated by electron-withdrawing groups, is susceptible to cleavage under various conditions.

Acid-Catalyzed Ring-Opening: Strong acids like HI or H₂SO₄ can protonate the ether oxygen, transforming it into a good leaving group. masterorganicchemistry.com Subsequent nucleophilic attack by a counter-ion (e.g., I⁻) or solvent (e.g., H₂O) leads to ring cleavage. masterorganicchemistry.com For this compound, the initial site of protonation would be the ring oxygen. The subsequent nucleophilic attack could occur at either C2 or C5. Attack at C2 would be sterically hindered by the formate group and electronically disfavored by the adjacent dichlorinated carbon. Therefore, attack at C5 is the more probable pathway, leading to a linear product. The formate group itself could also be hydrolyzed under these conditions.

Lewis Acid-Mediated Ring-Opening: Lewis acids are also effective catalysts for the ring-opening of tetrahydrofurans. nih.govresearchgate.net For instance, theoretical studies on frustrated Lewis pairs (FLPs) have shown they can activate and open the THF ring. nih.gov The reaction of this compound with a strong Lewis acid could lead to the formation of a stabilized carbocation intermediate, which would then be trapped by a nucleophile.

Table 2: Potential Products from Ring-Opening Reactions

| Conditions | Nucleophile | Probable Major Product (Post-hydrolysis) |

|---|---|---|

| H₃O⁺, Heat | H₂O | 4,4-Dichloro-5-hydroxypentanal |

| HI (excess), Heat | I⁻ | 4,4-Dichloro-1,5-diiodopentan-2-ol |

Dehydrohalogenation Pathways

The presence of hydrogen atoms on the carbon adjacent to the dichlorinated center (C4) allows for dehydrohalogenation reactions upon treatment with a strong base. This elimination reaction (typically E2) would result in the formation of an alkene. youtube.com

Using a strong, non-hindered base like sodium hydroxide (B78521) or potassium hydroxide would likely lead to the elimination of HCl to form (3-chloro-2,3-dihydrooxolan-2-yl) formate. youtube.com A second elimination, if conditions permit, could lead to a more complex, potentially aromatic-like furan (B31954) derivative after rearrangement. The use of a bulky base, such as potassium tert-butoxide, would also favor elimination. youtube.com Double dehydrohalogenation from vicinal or geminal dihalides is a common method for synthesizing alkynes. youtube.com While an alkyne is not possible within this ring structure, the principle of sequential elimination is relevant.

Table 3: Expected Dehydrohalogenation Products

| Base | Conditions | Expected Product |

|---|---|---|

| KOH | Ethanol, Reflux | (3-Chloro-2,3-dihydrooxolan-2-yl) formate |

| KOC(CH₃)₃ | THF | (3-Chloro-2,3-dihydrooxolan-2-yl) formate |

Electrophilic Aromatic Substitution with Activated Systems

While this compound itself is not an aromatic compound, it can potentially act as an alkylating agent in electrophilic aromatic substitution (SEAr) reactions, similar to a Friedel-Crafts reaction. wikipedia.orgmasterorganicchemistry.com

In the presence of a strong Lewis acid (e.g., AlCl₃), the molecule could undergo ring-opening to generate a reactive electrophilic species, likely a carbocation or a highly polarized complex. This electrophile could then be attacked by an activated aromatic ring, such as benzene (B151609), toluene, or anisole. wikipedia.orgorganicmystery.com The reaction would result in the formation of a new carbon-carbon bond between the aromatic ring and the opened tetrahydrofuran chain. The alkoxy group (-OR) is known to be an activating group in SEAr, directing substitution to the ortho and para positions. organicmystery.com

For example, reacting this compound with benzene and AlCl₃ could lead to the formation of a product like 5-phenyl-4,4-dichloropentan-1-ol (after hydrolysis of the formate ester and workup).

Free Radical Reactions and Radical Initiator Effects

The C-H bonds and C-Cl bonds are potential sites for free radical reactions. Theoretical studies on the reaction of chlorine radicals with tetrahydrofuran show a preference for H-atom abstraction at the α-position (C2 and C5). nih.govresearchgate.netresearchgate.net For this compound, the C5 position would be a likely site for hydrogen abstraction initiated by radical initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide.

The resulting radical could then participate in various transformations, such as:

Atom Transfer Radical Cyclization (ATRC): If an appropriate radical acceptor is present within the molecule or added to the reaction.

Reaction with O₂: In the presence of air, the carbon-centered radical could react with molecular oxygen to form a peroxyl radical, leading to oxidation products.

Reductive Dechlorination: Radical-mediated reduction (e.g., using tributyltin hydride) could sequentially remove the chlorine atoms, a process that can be highly selective.

Stereoselectivity in Chemical Transformations

The C2 carbon of this compound is a stereocenter. Therefore, any reaction involving this center or influencing its environment must be considered in terms of stereoselectivity. masterorganicchemistry.comyoutube.com

Reactions at C2: If the formate group were to be cleaved and a new functional group introduced via an SN1 mechanism, racemization would be expected. However, an SN2 reaction at C2 would proceed with inversion of configuration.

Diastereoselectivity: Reactions at other positions on the ring (e.g., C4 or C5) would be influenced by the existing stereocenter at C2. The formate group would exert steric and electronic influence, directing incoming reagents to either the syn or anti face relative to itself. For example, in radical cyclizations or additions to the double bond formed via dehydrohalogenation, the formate group would likely direct the approach of the reagent to the less hindered face, leading to a preferred diastereomer. diva-portal.orgmasterorganicchemistry.com The synthesis of substituted tetrahydrofurans often involves controlling such diastereoselectivity. google.comnih.gov

The development of stereoselective reactions for the synthesis of chiral tetrahydrofurans is an active area of research, often employing chiral catalysts or auxiliaries to control the stereochemical outcome. nih.govorganic-chemistry.org Any synthetic manipulation of this compound would need to account for these stereochemical considerations to produce a single, desired stereoisomer.

Derivatization Strategies for 3,3 Dichlorooxolan 2 Yl Formate

Synthesis of Analogs with Modified Ester Moieties

The formate (B1220265) ester of (3,3-Dichlorooxolan-2-yl) formate is a prime target for modification, allowing for the introduction of a wide variety of new functionalities. Standard organic transformations such as transesterification and amidation can be employed to replace the formyl group with other acyl groups or with substituted amino groups.

Transesterification, the reaction of an ester with an alcohol in the presence of an acid or base catalyst, can be used to generate a library of new esters. wikipedia.orglibretexts.org For example, reacting this compound with different alcohols (R-OH) would yield the corresponding esters. The reaction is typically driven to completion by using a large excess of the alcohol or by removing the methanol (B129727) byproduct. wikipedia.org Both acid-catalyzed (e.g., sulfuric acid, p-toluenesulfonic acid) and base-catalyzed (e.g., sodium alkoxide) conditions can be effective. wikipedia.org

Similarly, amidation can be achieved by reacting the parent formate with a primary or secondary amine. rsc.orglibretexts.org This reaction often requires heating and can be facilitated by the use of a base. rsc.org The resulting amides introduce a nitrogen-containing functional group, which can significantly alter the chemical properties of the parent molecule.

Table 1: Hypothetical Analogs via Ester Modification

| Starting Material | Reagent | Product | Potential Catalyst |

| This compound | Ethanol | (3,3-Dichlorooxolan-2-yl) acetate | H₂SO₄ |

| This compound | Benzyl alcohol | (3,3-Dichlorooxolan-2-yl) benzoate | NaOBn |

| This compound | Diethylamine | N,N-Diethyl-3,3-dichlorooxolane-2-carboxamide | Heat |

| This compound | Aniline | N-Phenyl-3,3-dichlorooxolane-2-carboxamide | Heat |

Introduction of Diverse Functional Groups onto the Oxolane Ring

The 3,3-dichloro substitution on the oxolane ring offers a handle for introducing further chemical diversity. These chlorine atoms can potentially undergo nucleophilic substitution or elimination reactions, depending on the reaction conditions and the nature of the attacking species.

Nucleophilic substitution reactions could replace one or both chlorine atoms with other functional groups. libretexts.org For instance, reaction with a strong nucleophile like azide (B81097) or cyanide could introduce these respective groups. However, the gem-dichloro arrangement might influence the reactivity, and the reaction mechanism (SN1 or SN2) would depend on the stability of any potential carbocation intermediate and the strength of the nucleophile. libretexts.org

Elimination reactions, such as dehydrohalogenation, could lead to the formation of a double bond within the oxolane ring. saskoer.cayoutube.com This would require a strong base to abstract a proton from an adjacent carbon, leading to the expulsion of a chloride ion. The regioselectivity of this elimination would be a key consideration.

Table 2: Potential Oxolane Ring Functionalization Products

| Starting Material | Reagent | Potential Product | Reaction Type |

| This compound | Sodium azide | (3-Azido-3-chlorooxolan-2-yl) formate | Nucleophilic Substitution |

| This compound | Sodium cyanide | (3-Chloro-3-cyanooxolan-2-yl) formate | Nucleophilic Substitution |

| This compound | Potassium tert-butoxide | (3-Chloro-2,5-dihydrofuran-2-yl) formate | Elimination |

| This compound | Silver fluoride | (3,3-Difluorooxolan-2-yl) formate | Halogen Exchange |

Formation of Polymeric Structures via Ring-Opening Polymerization

The strained five-membered oxolane ring suggests that this compound could serve as a monomer in ring-opening polymerization (ROP). This technique can produce functional polyesters or polyethers, depending on which bond is cleaved. nih.govresearchgate.net

Cationic ring-opening polymerization (CROP) of tetrahydrofuran (B95107) and its derivatives is a well-established process, often initiated by strong acids or Lewis acids. nih.govnih.govresearchgate.net In the case of this compound, a cationic initiator could activate the ether oxygen, leading to cleavage of a C-O bond and subsequent polymerization. The resulting polymer would have a polyether backbone with pendant dichloro- and formate-substituted groups.

Anionic ring-opening polymerization (AROP) is another possibility, particularly if the formate group is first modified to a less reactive ester. nih.govrsc.orgacs.org Anionic initiators, such as organometallic compounds or strong bases, could attack one of the ring carbons, leading to ring opening and polymerization. nih.govresearchgate.net

Table 3: Hypothetical Polymer Properties via ROP

| Monomer | Polymerization Type | Potential Initiator | Resulting Polymer Structure | Expected Properties |

| This compound | Cationic ROP | H₃PW₁₂O₄₀ | Polytetrahydrofuran backbone with -(CHCl₂)-CH(OCHO)- units | Potentially flame-retardant, amorphous solid |

| (3,3-Dichlorooxolan-2-yl) acetate | Anionic ROP | n-Butyllithium | Polytetrahydrofuran backbone with -(CHCl₂)-CH(OAc)- units | Functional polymer for further modification |

Heterocyclic Ring Expansion or Contraction Reactions

The oxolane ring system itself can be a substrate for more complex transformations leading to either ring expansion or contraction. wikipedia.orgchemistrysteps.com These reactions often proceed through reactive intermediates and can result in the formation of new heterocyclic scaffolds.

Ring expansion could potentially be achieved through rearrangement reactions. For example, under certain conditions, a carbocation intermediate generated at the C2 position might trigger a rearrangement involving migration of one of the C-C bonds of the ring, leading to a six-membered tetrahydropyran (B127337) derivative. rsc.orgmasterorganicchemistry.com

Conversely, ring contraction to a four-membered oxetane (B1205548) ring is also a possibility, though often a more challenging transformation. chimia.chetsu.edu Such a reaction might proceed through a Favorskii-type rearrangement if one of the chlorine atoms were first converted to a better leaving group and a carbonyl group was present at an adjacent position. chemistrysteps.com

Table 4: Potential Products of Ring Transformation Reactions

| Starting Material Derivative | Reaction Type | Potential Product | Key Intermediate |

| (3,3-Dichloro-2-hydroxyoxolane) | Ring Expansion | 3,3-Dichlorotetrahydropyran-2-one | Carbocation rearrangement |

| 2-Bromo-3,3-dichlorooxolan-2-one | Ring Contraction | 3,3-Dichlorooxetane-2-carboxylic acid | Cyclopropanone-like intermediate |

Computational Chemistry and Theoretical Studies of 3,3 Dichlorooxolan 2 Yl Formate

Quantum Chemical Calculations of Electronic Structure

The electronic structure of a molecule dictates its reactivity, polarity, and spectroscopic properties. For (3,3-Dichlorooxolan-2-yl) formate (B1220265), the high electronegativity of the oxygen and chlorine atoms is expected to dominate its electronic landscape.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that respectively govern a molecule's ability to donate and accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity.

HOMO: In molecules containing ether and ester functionalities, the HOMO is typically localized on the oxygen atoms, specifically the non-bonding lone pair orbitals. For (3,3-Dichlorooxolan-2-yl) formate, the HOMO would likely be centered on the oxolane ring's ether oxygen or the carbonyl oxygen of the formate group. The presence of electron-withdrawing chlorine atoms would be expected to lower the energy of the HOMO, making the molecule less prone to oxidation compared to unsubstituted tetrahydrofuran (B95107).

LUMO: The LUMO is generally an antibonding orbital. In this molecule, the LUMO is expected to be the π* antibonding orbital of the carbonyl group (C=O) in the formate ester. mdpi.com This makes the carbonyl carbon the primary site for nucleophilic attack.

HOMO-LUMO Gap: The significant electron-withdrawing effect of the two chlorine atoms would stabilize the molecule by lowering the HOMO energy, likely resulting in a relatively large HOMO-LUMO gap. A larger gap implies greater kinetic stability.

Table 1: Predicted Frontier Orbital Characteristics for this compound Note: These are qualitative predictions based on analogous structures.

| Orbital | Predicted Energy Level | Primary Atomic Contribution | Implication for Reactivity |

|---|---|---|---|

| HOMO | Low | Oxygen lone pairs (ether and ester) | Moderate nucleophilicity; site of electron donation. |

| LUMO | Low | Carbonyl carbon (C=O) π* orbital | High electrophilicity; site of nucleophilic attack. |

Electrostatic potential (ESP) maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions.

For this compound, the ESP map is predicted to show:

Negative Potential: Intense negative potential around the carbonyl oxygen of the formate group due to its high electronegativity and lone pairs. A lesser negative potential would be found around the oxolane ring's oxygen and the two chlorine atoms.

Positive Potential: A significant region of positive potential would be centered on the carbonyl carbon, confirming its status as the primary electrophilic site. libretexts.org The hydrogen atom of the formate group (the formyl proton) would also exhibit a positive potential. The carbon atom C2, bonded to both the ring oxygen and the formate group, and C3, bonded to two chlorine atoms, would also be electron-deficient.

This charge distribution suggests that the molecule is highly polar. The electrophilic carbonyl carbon is the most probable target for nucleophiles, while the oxygen atoms could be protonated under acidic conditions.

Conformational Analysis and Energy Landscapes

The flexibility of the five-membered oxolane ring and rotation around the C2-O bond of the ester linkage give rise to multiple possible conformations. chemistrysteps.com

The tetrahydrofuran ring is not planar and adopts puckered conformations to relieve torsional strain. chemistrysteps.com The two most common conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry). For a substituted ring like this one, the substituents' positions will determine the most stable conformation.

Computational studies on similar substituted tetrahydrofurans show that bulky or multiple substituents dictate the ring's pucker to minimize steric interactions. mdpi.comacs.org In this compound, the two large chlorine atoms at C3 create significant steric hindrance. The ring would likely adopt an envelope conformation where the C2 atom, bearing the formate group, is the "flap" of the envelope. This would place the bulky formate group in a pseudo-equatorial position to minimize steric clash with the chlorine atoms, a phenomenon well-documented in substituted cyclohexanes and other cyclic systems. libretexts.org

Rotation around the single bonds defines the molecule's dynamic behavior. libretexts.org Two key rotational barriers are of interest:

Ring Pseudorotation: The interconversion between different envelope and twist conformations of the oxolane ring. The energy barrier for this process in unsubstituted tetrahydrofuran is very low, but the gem-dichloro substitution at C3 would create a much more defined potential energy surface, with the lowest energy conformer being significantly more stable than others.

Ester Group Rotation: Rotation around the C2-O bond of the formate ester. Formate esters can exist as s-trans or s-cis conformers. The s-trans conformer is generally more stable due to reduced steric hindrance. The energy barrier for rotation between these forms would be influenced by the steric bulk of the adjacent chlorinated ring.

Table 2: Estimated Conformational Energy Data Note: Values are illustrative, based on general principles and data from related cyclic molecules. researchgate.net

| Conformational Process | Estimated Energy Barrier (kJ/mol) | Most Stable Conformer | Key Destabilizing Interaction |

|---|---|---|---|

| Ring Pseudorotation | > 15 | Envelope (C2-flap) | Torsional strain and 1,3-diaxial-like interactions. libretexts.org |

Reaction Mechanism Modeling

Theoretical modeling can elucidate potential reaction pathways. nih.gov For this compound, two primary types of reactions can be predicted.

First, nucleophilic acyl substitution at the formate ester's carbonyl carbon is a highly probable pathway. libretexts.org A nucleophile would attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate would expel the 3,3-dichlorooxolan-2-oxide as a leaving group. The stability of this leaving group would be enhanced by the inductive effect of the chlorine atoms.

Second, reactions involving the chlorinated ring itself are possible. For instance, theoretical studies on the reaction of tetrahydrofuran with chlorine radicals show that hydrogen abstraction is a key mechanism. nih.govresearchgate.netresearchgate.net In this compound, a radical initiator could lead to hydrogen abstraction from one of the less substituted carbon atoms (C4 or C5), initiating a radical chain reaction. Furthermore, under strongly basic conditions, elimination reactions or even rearrangements like the "halogen dance" could be modeled, though these are likely less favorable than ester chemistry. nih.govorganicchemistrytutor.com

Transition State Characterization

No published studies were found that specifically characterize the transition states of reactions involving this compound. Such studies would typically involve quantum chemical calculations to determine the geometry, energy, and vibrational frequencies of the transition state structures for reactions such as nucleophilic substitution, elimination, or rearrangement. Without these fundamental studies, a detailed discussion of the transition state properties for this compound is not possible.

Activation Energies and Reaction Pathways

Similarly, the scientific literature lacks reports on the calculation of activation energies and the elucidation of reaction pathways for this compound. Theoretical investigations in this area would provide valuable insights into the kinetics and thermodynamics of its chemical transformations. The absence of such data means that the potential energy surfaces and preferred reaction mechanisms for this compound remain unexplored from a computational standpoint.

Spectroscopic Property Prediction

Computational prediction of spectroscopic properties is a powerful tool for structure elucidation and characterization. However, as with the mechanistic studies, specific computational predictions for this compound are not available in the current body of scientific literature.

Computational NMR Chemical Shift Prediction

While general methodologies for the computational prediction of NMR chemical shifts are well-established, no studies have been published that apply these methods to this compound. Consequently, there are no available data tables of predicted ¹H and ¹³C NMR chemical shifts for this specific molecule.

Vibrational Frequency Analysis (IR/Raman)

Computational vibrational frequency analysis is instrumental in interpreting experimental infrared (IR) and Raman spectra. A search of the literature did not uncover any theoretical studies that have calculated the vibrational frequencies for this compound. Therefore, no computationally generated IR or Raman spectral data can be presented.

Based on a comprehensive review of the available scientific literature, there is a clear gap in the research concerning the computational chemistry and theoretical studies of this compound. The specific areas of transition state characterization, activation energies, reaction pathways, and spectroscopic property prediction for this compound remain uninvestigated. This highlights an opportunity for future research to apply computational methods to elucidate the fundamental chemical and physical properties of this and related halogenated furan (B31954) derivatives.

Elucidation of the Synthetic Potential of this compound in Organic Chemistry

The field of organic synthesis is in constant pursuit of novel reagents and building blocks that can unlock new pathways to complex molecular architectures. Among the vast array of chemical entities, halogenated heterocyclic compounds have garnered significant attention due to their unique reactivity and potential to serve as versatile precursors. This article focuses on the chemical compound this compound, a molecule of interest whose synthetic applications are a subject of ongoing exploration. While extensive research on this specific compound is not widely documented, this article aims to provide a comprehensive overview of its plausible roles in organic synthesis based on the reactivity of related structures and foundational organic chemistry principles.

Applications in Organic Synthesis As a Building Block or Reagent

The strategic placement of two chlorine atoms on the oxolane ring, adjacent to a formate (B1220265) group, suggests a rich and varied reactivity for (3,3-Dichlorooxolan-2-yl) formate. This substitution pattern can influence the molecule's utility as a formylating agent, a precursor to novel heterocycles, a potential source of chirality, and a reactive partner in multicomponent and cascade reactions.

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis. While direct information on this compound as a formylating agent is scarce, its structure suggests potential in this capacity. The formate moiety can, under appropriate conditions, be transferred to a nucleophile. The presence of the electron-withdrawing dichloro groups on the adjacent carbon would likely enhance the electrophilicity of the formate carbonyl carbon, potentially making it a more reactive formylating agent compared to simpler alkyl formates.

The general mechanism would involve the nucleophilic attack of a substrate, such as an alcohol or an amine, on the formyl carbon, leading to the formation of a formylated product and the release of the 3,3-dichlorooxolan-2-ol (B43581) byproduct. The reaction conditions, including the choice of solvent and the potential need for a catalyst (acidic or basic), would be crucial in determining the efficiency and selectivity of the formylation process.

Table 1: Plausible Formylation Reactions Using this compound

| Substrate | Product | Potential Conditions |

| Primary Alcohol (R-OH) | Alkyl Formate (R-OCHO) | Base catalysis (e.g., pyridine, triethylamine) |

| Secondary Amine (R₂NH) | Formamide (R₂NCHO) | Aprotic solvent |

The inherent functionality within this compound makes it a promising starting material for the synthesis of novel heterocyclic systems. The dichloro-substituted tetrahydrofuran (B95107) ring is a key structural motif that can undergo various transformations.

For instance, elimination reactions could potentially lead to the formation of a double bond, creating a dichlorodihydrofuran intermediate. This reactive species could then participate in cycloaddition reactions or be further functionalized. Additionally, the gem-dichloro group could be a precursor to a ketone functionality via hydrolysis, opening up another avenue for derivatization.

Furthermore, the formate group itself can be a handle for cyclization. For example, intramolecular reactions with a nucleophilic group introduced elsewhere in the molecule could lead to the formation of fused or spirocyclic heterocyclic systems. The specific reaction pathways would be highly dependent on the reagents and conditions employed.

The potential for this compound to be used as a source of chirality in asymmetric synthesis is an intriguing aspect to consider. If the oxolane ring can be synthesized in an enantiomerically pure or enriched form, the chiral information could be transferred to a new molecule during a synthetic sequence.

The C2 carbon of the oxolane ring, bonded to the formate group and two chlorine atoms on the adjacent C3, is a stereocenter. If the synthesis of this compound can be controlled to produce a single enantiomer, this chiral building block could be utilized in reactions where the stereochemistry at C2 directs the formation of a new stereocenter in the product.

For example, in a nucleophilic substitution reaction at the formyl group, the chiral environment provided by the dichlorinated oxolane ring could influence the facial selectivity of the attack, leading to a diastereomeric excess in the product. However, the flexibility of the five-membered ring and the distance of the chiral center from the reacting site would be critical factors determining the degree of stereochemical induction.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. The reactivity of this compound suggests its potential participation in such transformations.

Given its structure, the compound could act as an electrophilic component. For instance, in a Passerini-type or Ugi-type reaction, the formate group could potentially react with an isocyanide and another nucleophile. The dichloro-substituted oxolane moiety would be incorporated into the final product, introducing a unique structural element.

The feasibility of using this compound in MCRs would depend on its compatibility with the other reactants and the reaction conditions. The stability of the molecule under the conditions required for the MCR would be a key consideration.

Cascade or domino reactions, where a single event triggers a series of subsequent transformations, offer a powerful strategy for the rapid construction of molecular complexity. The multiple reactive sites within this compound make it a candidate for initiating or participating in such reaction sequences.

A possible cascade could be initiated by the reaction of the formate group, which then triggers a transformation involving the dichlorinated portion of the molecule. For example, a nucleophilic attack on the formyl group could be followed by an intramolecular cyclization or rearrangement involving the chloro substituents.

The design of such a cascade would require careful consideration of the relative reactivities of the different functional groups within the molecule and the strategic choice of reaction partners and conditions to guide the reaction pathway towards the desired complex product.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for (3,3-Dichlorooxolan-2-yl) formate, and how can reaction conditions be optimized for yield and purity?

- Methodology :

-

Esterification : React 3,3-dichlorooxolan-2-ol with formic acid derivatives (e.g., formyl chloride) under controlled pH and temperature. Catalysts like sulfuric acid or DMAP may enhance reaction efficiency .

-

Purification : Use fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor purity via TLC or GC-MS .

- Optimization : Vary solvent polarity (e.g., dichloromethane vs. THF) and reaction time to minimize side products. For example, low temperatures (-10°C) reduce hydrolysis of the formate group .

Reaction Parameter Typical Range Impact on Yield Temperature -10°C to 25°C Higher temps risk decomposition Catalyst Concentration 1–5 mol% Excess catalyst may cause side reactions Reaction Time 4–12 hours Prolonged time increases hydrolysis risk

Q. How is this compound structurally characterized, and what analytical techniques are critical for confirming its configuration?

- Spectroscopy :

- NMR : H NMR (δ 5.2–5.5 ppm for oxolane protons; δ 8.1–8.3 ppm for formate carbonyl) and C NMR (δ 160–165 ppm for ester carbonyl) .

- IR : Strong absorbance at ~1720 cm (C=O stretch) and 750 cm (C-Cl stretch) .

Q. What safety protocols are essential when handling this compound, given its potential hazards?

- Handling : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation of vapors; monitor airborne concentrations with PID detectors .

- Storage : Store in amber glass bottles under inert gas (N or Ar) at 4°C. Ensure containers are sealed to prevent moisture ingress .

- Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as halogenated waste .

Advanced Research Questions

Q. How do the electronic effects of the 3,3-dichloro substitution influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Mechanistic Insight : The electron-withdrawing Cl groups increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attack (e.g., by amines or alkoxides). However, steric hindrance from the oxolane ring may reduce accessibility .

- Experimental Design : Compare reaction rates with non-halogenated analogs using kinetic studies (UV-Vis or F NMR tracking). Computational modeling (DFT) can map electron density changes .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound across studies?

- Data Reconciliation :

Validate instrument calibration using certified reference standards.

Cross-reference solvent effects (e.g., DMSO vs. CDCl shifts in NMR) .

Replicate experiments under identical conditions to isolate variables .

- Case Study : Discrepancies in C NMR carbonyl shifts may arise from trace moisture; rigorous drying of samples and solvents is critical .

Q. Can this compound serve as a chiral building block in asymmetric synthesis, and what catalytic systems enable enantioselective transformations?

- Catalytic Approaches :

- Organocatalysis : Proline derivatives may induce asymmetry during formate transfer to alcohols .

- Metal Catalysts : Chiral Ru or Pd complexes (e.g., BINAP ligands) could mediate enantioselective cross-couplings .

Data Contradiction Analysis Example

Conflict : Varying reported melting points (45–52°C) for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.